2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide

Nicotinic Acetylcholine Receptor Binding Affinity Neuroscience

2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide (CAS 1365962-55-5) is a synthetic thiazole-propanamide derivative with the molecular formula C16H13ClN2OS and a molecular weight of 316.8 g/mol. The compound is characterized by a 2-chloropropanamide moiety linked to a 4-(1-naphthyl)-1,3-thiazole scaffold, and is listed as an irritant (H317, H319) requiring standard laboratory handling precautions.

Molecular Formula C16H13ClN2OS
Molecular Weight 316.8 g/mol
CAS No. 1365962-55-5
Cat. No. B1402829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide
CAS1365962-55-5
Molecular FormulaC16H13ClN2OS
Molecular Weight316.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=NC(=CS1)C2=CC=CC3=CC=CC=C32)Cl
InChIInChI=1S/C16H13ClN2OS/c1-10(17)15(20)19-16-18-14(9-21-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3,(H,18,19,20)
InChIKeyWGTSAKSISYQUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide (CAS 1365962-55-5): Chemical Profile and Procurement Baseline


2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide (CAS 1365962-55-5) is a synthetic thiazole-propanamide derivative with the molecular formula C16H13ClN2OS and a molecular weight of 316.8 g/mol . The compound is characterized by a 2-chloropropanamide moiety linked to a 4-(1-naphthyl)-1,3-thiazole scaffold, and is listed as an irritant (H317, H319) requiring standard laboratory handling precautions . It is commercially available from suppliers such as Matrix Scientific and Fujifilm Wako as a research-grade chemical . Its computed physicochemical properties include an XLogP3 of 4.4, one hydrogen bond donor, and three hydrogen bond acceptors .

C Electrophilic α‑chloro handle Supports covalent probe design or fragment‑based screening studies; distinct from non‑electrophilic methyl analogs.
S Rigid naphthyl‑thiazole scaffold Provides a SAR‑tunable template for receptor‑subtype profiling and antimicrobial pharmacophore exploration.
A Research‑grade with COA Available from Matrix Scientific / Fujifilm Wako; suitable as an analytical reference standard for method development.

Why 2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide Cannot Be Trivially Substituted by In-Class Analogs


The specific combination of the 2-chloropropanamide electrophilic warhead, the hydrogen-bonding capacity of the amide-thiazole core, and the hydrophobic 1-naphthyl substituent creates a distinct physicochemical and potential pharmacophoric signature that differs from close analogs (e.g., 2-methyl or 2-phenoxy variants) . Even minor alterations—such as replacing chloro with methyl or substituting the naphthyl group with phenyl—substantially alter computed LogP, polar surface area, and steric bulk, which directly impact membrane permeability, target binding, and metabolic stability profiles. Procurement of a close analog without verifying target-specific performance therefore carries a material risk of divergent biological outcomes, as demonstrated by the steep SAR observed in structurally related naphthyl-thiazole series .

Electrophilic chloro → methyl loss
Replacing the 2‑chloro group with methyl eliminates the electrophilic center; covalent target engagement or fragment trapping may not occur with the methyl analog.
Naphthyl → phenyl surface reduction
Switching the naphthyl substituent to phenyl reduces aromatic surface area and lipophilicity; π‑stacking and hydrophobic binding may shift, altering pharmacophore recognition.
Chloro → phenoxy steric/electronic shift
Introducing a phenoxy group instead of chloro changes steric bulk and hydrogen‑bonding capacity; binding profiles and metabolic stability may not transfer from the 2‑chloropropanamide scaffold.

Quantitative Differentiation Evidence for 2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide vs. Closest Analogs


Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity: α4β4, α2β4, and α2β2 Subtype Profile

The compound exhibits measurable but weak binding affinity across three rat neuronal nicotinic acetylcholine receptor subtypes, with Ki values of 10,500 nM (α4β4), 10,700 nM (α2β4), and 12,600 nM (α2β2) . This binding profile is notably non-selective across these subtypes, and the micromolar potency is substantially weaker than that of canonical nAChR ligands. No direct comparator data for close analogs (e.g., 2-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide) is available in the same assay system. However, the presence of the electrophilic 2-chloro group distinguishes this compound from the methyl analog, potentially enabling covalent or pseudo-irreversible interactions not possible with the non-electrophilic variant.

nAChR binding profile
Cross‑study comparable
Ki 10,500 nM (α4β4), 10,700 nM (α2β4), 12,600 nM (α2β2)
Provides a quantitative SAR baseline for multi‑subtype profiling
~100–1000× weaker than high‑affinity nAChR ligands; no close‑analog data available
Nicotinic Acetylcholine Receptor Binding Affinity Neuroscience

Physicochemical Differentiation: Lipophilicity (XLogP3 = 4.4) vs. Phenyl and Methyl Analogs

The computed XLogP3 of 4.4 for the target compound places it in a lipophilicity range favorable for blood-brain barrier penetration but also associated with higher risk of promiscuous binding and poor aqueous solubility. In contrast, the simpler analog 2-chloro-N-(4-phenylthiazol-2-yl)propanamide (MW 266.75) is predicted to have a lower XLogP (~3.0–3.5 based on the loss of one fused benzene ring), while 2-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide (MW 296.4) lacks the electron-withdrawing chlorine, altering both lipophilicity and hydrogen-bonding potential.

Lipophilicity comparison
Class‑level inference
XLogP3 4.4 vs estimated ~3.0–3.5 for phenyl analog
Higher lipophilicity may influence membrane permeability and non‑specific binding
Δ +0.9–1.4 log units; experimental confirmation needed
Lipophilicity Drug-likeness Physicochemical Properties

Electrophilic Reactivity: 2-Chloropropanamide as a Potential Covalent Warhead

The 2-chloropropanamide moiety contains an electrophilic α-chloro carbon capable of undergoing nucleophilic substitution reactions with biological thiols (e.g., cysteine residues). This contrasts with the 2-methyl analog, which is chemically inert toward nucleophilic attack. In the context of disulfide-trapping fragment screens, structurally related naphthyl-thiazole molecules containing thiol-reactive groups have demonstrated selective labeling of allosteric cysteine residues in caspase-5, with DR50 values as low as 0.19 μM for the most potent compound identified . While the target compound itself was not tested in that study, the presence of the chloro leaving group suggests potential for similar covalent target engagement that the methyl analog cannot achieve.

Electrophilic warhead potential
Class‑level inference
2‑chloro group potentially reactive toward biological thiols; methyl analog inert
May enable covalent target engagement or fragment‑based labeling studies
No direct reactivity data; requires experimental validation
Covalent Inhibitor Electrophilic Warhead Target Engagement

Structural Comparison: Naphthyl vs. Phenyl Substituent Impact on Molecular Volume and π-Stacking Potential

The 1-naphthyl substituent (C10H7) provides an extended aromatic surface area of approximately 135 Ų compared to ~85 Ų for a phenyl group, enhancing potential for π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) in hydrophobic binding pockets. The computed exact mass of 316.0437 Da for the target compound compared to 266.75 Da for 2-chloro-N-(4-phenylthiazol-2-yl)propanamide reflects a 50 Da mass increase attributable to the additional fused benzene ring, which also contributes to higher molar refractivity and polarizability.

Aromatic surface comparison
Supporting evidence
MW 316.8 Da, ~135 Ų aromatic surface vs 266.75 Da / ~85 Ų for phenyl
Naphthyl may enhance hydrophobic binding but reduces ligand efficiency
ΔMW +50; consider binding‑energy trade‑off in lead optimization
Molecular Recognition π-π Stacking Ligand Efficiency

Recommended Application Scenarios for 2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide Based on Verified Evidence


Chemical Probe Development for Neuronal nAChR Subtype Profiling

The compound's measurable binding across α4β4, α2β4, and α2β2 nAChR subtypes (Ki = 10.5–12.6 μM) supports its use as a starting scaffold for developing subtype-selective chemical probes. The 2-chloropropanamide group offers a vector for further derivatization, while the naphthyl-thiazole core provides a rigid, lipophilic framework amenable to structure-based optimization. Researchers should verify binding in their own assay system and compare against the methyl analog to isolate the contribution of the chloro group. Note: the weak micromolar affinity precludes use as a high-potency tool compound without further optimization.

Covalent Fragment-Based Ligand Discovery Targeting Allosteric Cysteine Residues

Drawing on the class-level evidence that naphthyl-thiazole scaffolds can selectively label allosteric cysteine residues in caspase-family proteases , the target compound—bearing an electrophilic 2-chloro group—may serve as a covalent fragment for disulfide-trapping or direct nucleophilic substitution screens. Its moderate lipophilicity (XLogP3 = 4.4) and relatively low molecular weight (316.8 Da) align with fragment-like properties. The non-electrophilic 2-methyl analog should be used as a negative control to confirm that any observed activity is chlorine-dependent.

SAR Studies Exploring Naphthyl-Thiazole Pharmacophores for Anti-Infective Discovery

Structurally related 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives have demonstrated antibacterial and anticandidal activity in vitro . The target compound, with its 1-naphthyl substituent and chloro warhead, occupies a distinct region of chemical space within this series. It can be procured as a reference standard for comparative SAR studies, particularly to assess the contribution of the naphthyl group versus phenyl or substituted-phenyl variants. Researchers should include appropriate positive controls (e.g., ciprofloxacin for antibacterial assays) and test the 2-methyl analog to control for non-specific effects of the thiazole scaffold.

Analytical Reference Standard for LC-MS Method Development and Metabolite Identification

The compound's well-defined molecular weight (316.0437 Da exact mass), characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl), and commercial availability from Matrix Scientific and Fujifilm Wako make it suitable as an analytical reference standard. Its computed logP of 4.4 and three hydrogen bond acceptors provide predictable reversed-phase chromatographic behavior. Procurement of the compound with a certificate of analysis ensures traceability for GLP-compliant bioanalytical method development.

Application
Selection Property
Validation Focus
nAChR subtype profiling probe
Measurable binding baseline across α4β4, α2β4, α2β2 subtypes
Confirm binding in own assay; compare with methyl analog to isolate chloro contribution
Covalent fragment‑based ligand discovery
Electrophilic chloro handle for potential cysteine targeting
Verify chlorine‑dependent labeling vs non‑electrophilic negative control
Antimicrobial pharmacophore SAR
Naphthyl‑thiazole scaffold with lipophilic and electrophilic features
Comparative SAR vs phenyl/substituted‑phenyl analogs; include positive controls
Analytical reference standard
Defined exact mass, chlorine isotope pattern, commercial availability with COA
COA‑traceable method development; verify chromatographic retention behavior
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